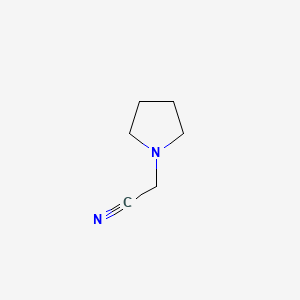

1-Pyrrolidineacetonitrile

Description

Properties

IUPAC Name |

2-pyrrolidin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRYXVXVLCYBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183389 | |

| Record name | Pyrrolidine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29134-29-0 | |

| Record name | 1-Pyrrolidineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29134-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029134290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLIDINE-1-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9EEL10K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pyrrolidineacetonitrile: Properties, Synthesis, and Applications

Foreword: The Strategic Value of Saturated Heterocycles

In the landscape of modern drug discovery and fine chemical synthesis, the structural and functional importance of saturated N-heterocycles cannot be overstated. Among these, the pyrrolidine scaffold has emerged as a "privileged" structure, prized for its ability to impart favorable physicochemical properties, introduce three-dimensional complexity, and provide vectors for precise molecular recognition.[1] This guide focuses on a key functionalized building block, 1-Pyrrolidineacetonitrile , providing an in-depth analysis of its core properties, synthesis, and strategic application for researchers and drug development professionals.

Core Molecular Profile

This compound (CAS No: 29134-29-0) is a bifunctional molecule incorporating a nucleophilic tertiary amine within a five-membered ring and a synthetically versatile nitrile group.[2] This combination makes it a valuable intermediate for introducing the pyrrolidinomethyl moiety into more complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, dictating choices of reaction solvents, purification methods (e.g., distillation), and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂ | [2] |

| Molecular Weight | 110.16 g/mol | [2] |

| CAS Number | 29134-29-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 84-86 °C @ 22 mmHg | |

| Density | ~0.994 g/cm³ (at 20 °C) | |

| Refractive Index | ~1.4563 | |

| Flash Point | ~66.2 °C | |

| Solubility | Miscible with water and common organic solvents (e.g., ethanol, ether, chloroform). | [3] |

Molecular Structure

The structure combines the non-planar, sp³-rich pyrrolidine ring with a linear sp-hybridized nitrile group. This spatial arrangement is a key feature exploited in medicinal chemistry to explore pharmacophore space effectively.[1]

Synthesis and Manufacturing Insights

The most direct and industrially relevant synthesis of this compound is the nucleophilic substitution of a haloacetonitrile with pyrrolidine. This reaction is a classic example of N-alkylation.

Conceptual Synthesis Workflow

The logical flow for a typical laboratory-scale synthesis is outlined below. The choice of base and solvent is critical to ensure high conversion and minimize side reactions.

Caption: Conceptual workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and clear endpoints. The causality for each step is explained.

Objective: To synthesize this compound via N-alkylation.

Materials:

-

Pyrrolidine (1.0 eq)

-

Chloroacetonitrile (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

-

Acetonitrile (anhydrous), ~3 mL per mmol of pyrrolidine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add pyrrolidine and anhydrous acetonitrile.

-

Causality: An inert atmosphere (nitrogen) and anhydrous conditions are crucial to prevent side reactions involving water, as both reactants can be sensitive to moisture.

-

-

Base Addition: Add the finely powdered potassium carbonate. Stir the suspension vigorously for 10 minutes.

-

Substrate Addition: Add chloroacetonitrile dropwise to the stirring suspension at room temperature. An exotherm may be observed. If necessary, use a water bath to maintain the temperature below 40 °C.

-

Causality: Chloroacetonitrile is the electrophile. Slow addition controls the reaction rate and prevents a dangerous temperature spike.

-

-

Reaction Drive: After the addition is complete, heat the mixture to a gentle reflux (around 80-82 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

-

In-Process Validation: Monitoring consumption of the starting material (pyrrolidine) confirms the reaction is progressing. The appearance of a new, more polar spot on TLC (relative to pyrrolidine) indicates product formation.

-

-

Quench and Workup: Cool the reaction mixture to room temperature. Filter off the K₂CO₃ solids and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Extraction: Redissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution, followed by brine.

-

Causality: The aqueous washes remove any remaining inorganic salts and unreacted starting materials.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Final Validation: Purify the crude oil by vacuum distillation (refer to boiling point in Table 1). Collect the fraction at the correct temperature and pressure.

-

Final Validation: The purity of the final product should be confirmed by spectroscopic analysis (NMR, IR), which should match the expected signature (see Section 4).

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its two functional groups.

Caption: Key reaction pathways for this compound.

Reactions at the Nitrile Group

-

Reduction to Primary Amines: The nitrile can be readily reduced to the corresponding primary amine, 2-(pyrrolidin-1-yl)ethan-1-amine , using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for creating diamine building blocks.[6][7][8]

-

Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis converts the nitrile to 2-(pyrrolidin-1-yl)acetic acid . This provides a route to novel alpha-amino acid derivatives.

-

Grignard and Organolithium Addition: The electrophilic carbon of the nitrile is susceptible to attack by organometallic reagents. Reaction with a Grignard reagent (R-MgX) followed by acidic workup yields a ketone.[9][10][11] This is a powerful C-C bond-forming reaction that creates a carbonyl group for further functionalization.

Reactions Involving the Tertiary Amine

The pyrrolidine nitrogen is a typical tertiary amine, acting as a base (pKa of conjugate acid is ~11 for pyrrolidine) and a nucleophile. It readily forms quaternary ammonium salts upon reaction with alkyl halides.

Application in Drug Discovery: The Vildagliptin Case Study

While this compound itself is a general building block, its core structure is central to a class of highly significant pharmaceuticals. A prime example is its close analog, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , a key intermediate in the synthesis of Vildagliptin .[12][13]

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[14][15] The pyrrolidine-carbonitrile moiety is crucial for binding to the active site of the DPP-4 enzyme. The synthesis of this key intermediate from L-proline highlights the industrial importance of this structural class.[16] The use of such scaffolds demonstrates a core principle in modern medicinal chemistry: leveraging stereochemically defined, sp³-rich fragments to achieve high target affinity and selectivity.[1]

Expected Spectroscopic Signature

Characterization of this compound relies on a combination of spectroscopic techniques. Below is an expert interpretation of the expected data.

Infrared (IR) Spectroscopy

-

~2850-2970 cm⁻¹: Aliphatic C-H stretching from the CH₂ groups of the pyrrolidine ring.

-

~2240-2250 cm⁻¹: A sharp, medium-intensity peak characteristic of a C≡N (nitrile) stretch. The absence of conjugation typically places this band in this region.[17][18] This peak is highly diagnostic.

-

~1450 cm⁻¹: C-H scissoring (bending) vibrations of the CH₂ groups.

¹H NMR Spectroscopy

-

δ ~3.6-3.8 ppm (Singlet, 2H): The two protons of the methylene group (CH₂) adjacent to both the nitrogen and the nitrile group (-N-CH₂ -CN). The singlet nature arises from the absence of adjacent protons.

-

δ ~2.6-2.8 ppm (Triplet or Multiplet, 4H): The four protons on the carbons alpha to the nitrogen within the pyrrolidine ring (CH₂ -N-CH₂ ).

-

δ ~1.8-2.0 ppm (Multiplet, 4H): The four protons on the beta carbons of the pyrrolidine ring (-CH₂-CH₂ -CH₂ -CH₂-).

¹³C NMR Spectroscopy

-

δ ~117-120 ppm: The quaternary carbon of the nitrile group (C ≡N).[19]

-

δ ~53-55 ppm: The carbons in the pyrrolidine ring alpha to the nitrogen (C H₂-N-C H₂).

-

δ ~45-48 ppm: The methylene carbon adjacent to the nitrogen and nitrile (-N-C H₂-CN).

-

δ ~23-25 ppm: The beta carbons of the pyrrolidine ring (-CH₂-C H₂-C H₂-CH₂-).

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A peak at m/z = 110, corresponding to the molecular weight.

-

Key Fragmentation: A prominent fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom. This would result in the loss of the cyanomethyl radical (•CH₂CN), leading to a stable iminium cation fragment at m/z = 70 . This is often the base peak in the spectrum of N-substituted pyrrolidines.[20][21][22]

Safety and Handling

This compound must be handled with appropriate care, consistent with its classification as a toxic liquid.

-

Hazard Class: 6.1 (Toxic)[12]

-

Primary Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

In case of fire, hazardous decomposition products include nitrogen oxides (NOx) and hydrogen cyanide (HCN).

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

Zhang, L., Jiang, L., Guan, X., & Hu, X. (2021). A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]

-

(Author not stated). (n.d.). An efficient synthesis of Vildagliptin intermediates. Semantic Scholar. Available at: [Link]

-

Reddy, G. J., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

-

(Author not stated). (2021). A Facile and Economical Method to Synthesize Vildagliptin. ResearchGate. Available at: [Link]

-

(Author not stated). (n.d.). Synthesis of Main Impurity of Vildagliptin. Semantic Scholar. Available at: [Link]

-

(Author not stated). (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]

-

(Author not stated). (n.d.). 1-Pyrrolidinylacetonitrile. NIST WebBook. Available at: [Link]

-

(Author not stated). (n.d.). Infrared Spectroscopy Handout. University of Colorado Boulder. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

(Author not stated). (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

-

(Author not stated). (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

(Author not stated). (n.d.). Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

-

(Author not stated). (n.d.). 1-Pyrrolidineethanamine. PubChem. Available at: [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED! YouTube. Available at: [Link]

-

(Author not stated). (n.d.). 2-(Pyrrolidin-1-yl)ethan-1-amine. Pharmaffiliates. Available at: [Link]

-

(Author not stated). (n.d.). 13C-NMR. University of Massachusetts Lowell. Available at: [Link]

-

(Author not stated). (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

(Author not stated). (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

El-Sayed, R., et al. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 13, 33. Available at: [Link]

-

El-Sayed, R., et al. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Pyrrolidinylacetonitrile [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-(2-Aminoethyl)pyrrolidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. op.niscair.res.in [op.niscair.res.in]

- 13. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. www1.udel.edu [www1.udel.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

A-Pyrrolidineacetonitrile: A Technical Guide to a Versatile Synthetic Building Block

Abstract

1-Pyrrolidineacetonitrile, a key heterocyclic building block, holds significant value in synthetic organic chemistry and drug discovery. This technical guide provides an in-depth analysis of its core attributes, including its chemical structure, CAS registration, and physicochemical properties. We will explore its fundamental reactivity as an α-aminonitrile, discuss common synthetic preparations, and detail its application in the synthesis of higher-order pharmaceutical scaffolds. A validated experimental protocol is provided to illustrate its practical utility, supported by mechanistic insights and safety considerations essential for laboratory professionals.

Core Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring a saturated five-membered pyrrolidine ring and a nitrile functional group. This unique combination imparts a valuable set of reactive properties leveraged in diverse synthetic applications.

-

Synonyms: (1-PYRROLIDINO)ACETONITRILE, 1-cyanomethylpyrrolidine, N-Pyrrolidinoacetonitrile[1][3]

-

Molecular Structure:

(Image Source: Sigma-Aldrich)

The structure consists of a methylene bridge (-CH2-) linking the nitrogen atom of the pyrrolidine ring to a cyano group (-C≡N). This arrangement classifies it as an α-aminonitrile.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂ | [1][3] |

| Molecular Weight | 110.16 g/mol | [1][2] |

| Boiling Point | 84-86 °C at 22 mmHg | [1] |

| Density | 0.994 g/cm³ (at 20°C) | [1] |

| Refractive Index | 1.4563 | [1] |

| Flash Point | 66.2 °C | [1] |

| EINECS Number | 249-463-2 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of α-aminonitriles like this compound is classically achieved through variations of the Strecker reaction .[5][6][7] This multicomponent reaction is a cornerstone of amino acid and heterocyclic synthesis.[7][8]

A common laboratory-scale synthesis involves the nucleophilic substitution of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) with pyrrolidine.

Reaction Scheme: Pyrrolidine + Cl-CH₂-CN → this compound + HCl

Causality and Experimental Choices:

-

Base: The reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine. This is critical to neutralize the hydrohalic acid (e.g., HCl) formed as a byproduct. Without a base, the pyrrolidine starting material would be protonated, forming a pyrrolidinium salt and rendering it non-nucleophilic, thereby quenching the reaction.

-

Solvent: An aprotic polar solvent like acetonitrile or DMF is often chosen. These solvents effectively dissolve the reactants but do not interfere with the nucleophilic attack mechanism.

-

Temperature: The reaction is often run at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

The following diagram illustrates the generalized workflow for this synthetic approach.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its two functional moieties: the tertiary amine of the pyrrolidine ring and the nitrile group.

3.1. The Pyrrolidine Scaffold The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry.[9] Its saturated, non-planar, three-dimensional structure is highly effective for exploring pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets.[10][11] The inclusion of this ring can improve key drug-like properties such as solubility and metabolic stability.

3.2. The α-Aminonitrile Moiety α-Aminonitriles are exceptionally versatile intermediates.[8]

-

Masked Iminium Ions: They can serve as stable precursors to highly reactive N-acyliminium ions, which are powerful electrophiles for constructing carbon-carbon and carbon-heteroatom bonds.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid (producing a substituted glycine derivative), reduced to a primary amine (yielding a diamine), or reacted with organometallic reagents to form ketones. This chemical plasticity is a significant advantage in library synthesis for drug discovery programs. Theoretical calculations support the observation that α-aminonitriles are more reactive than other types of nitriles.[8]

3.3. Application Example: Synthesis of Pyrrolidine-based Diamines A frequent application of this compound is its reduction to form 1-(2-aminoethyl)pyrrolidine. This product is a valuable building block for synthesizing ligands for various receptors and enzymes.

Reaction Scheme: this compound --[Reducing Agent]--> 1-(2-Aminoethyl)pyrrolidine

The choice of reducing agent is critical and dictates the experimental conditions. Common reagents include Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Representative Experimental Protocol: Reduction of this compound

This protocol describes the reduction of this compound to 1-(2-aminoethyl)pyrrolidine using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent for nitriles.

Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

-

This compound (1.10 g, 10.0 mmol)

-

Lithium Aluminum Hydride (LiAlH₄) (0.76 g, 20.0 mmol)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

3-necked round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

-

Ice bath

-

Sodium sulfate, anhydrous

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure:

-

Setup: Assemble the 3-necked flask under a nitrogen atmosphere. Equip it with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Reagent Preparation: Suspend LiAlH₄ (0.76 g, 20.0 mmol, 2.0 eq.) in 20 mL of anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice bath.

-

Addition of Substrate: Dissolve this compound (1.10 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 4 hours.

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

-

0.8 mL of water

-

0.8 mL of 15% (w/v) aqueous NaOH

-

2.4 mL of water This procedure is designed to quench the excess LiAlH₄ and precipitate aluminum salts as a granular solid that is easy to filter.

-

-

Isolation: Allow the mixture to stir at room temperature for 1 hour. Filter the resulting white precipitate (aluminum salts) and wash the filter cake thoroughly with THF.

-

Purification: Combine the filtrate and washes. Dry the solution over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation to yield 1-(2-aminoethyl)pyrrolidine.

Caption: Workflow for the LiAlH₄ reduction of this compound.

Safety and Handling

This compound is classified as a toxic liquid and requires careful handling.[4]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It is an irritant.[1] Upon combustion, it may produce toxic fumes of nitrogen oxides.

-

Handling: Work in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place in a tightly sealed container.[1] Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically important molecule in synthetic chemistry. Its straightforward preparation and the dual reactivity of the pyrrolidine ring and the nitrile group make it a versatile building block for creating complex nitrogen-containing heterocycles. For researchers in drug discovery, its ability to introduce a valuable 3D scaffold while providing a chemically malleable nitrile handle ensures its continued relevance in the development of novel therapeutic agents.

References

-

This compound. ChemBK. [Link]

-

Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). [Link]

-

1-Pyrrolidinylacetonitrile. NIST Chemistry WebBook. [Link]

-

Wang, L., et al. (2020). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters. [Link]

-

Synthesis of α,α-Diphenyl-1-(phenylmethyl)-3-pyrrolidineacetonitrile. PrepChem.com. [Link]

-

Shaheen, M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Pyrrolidine. PubChem, National Institutes of Health. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Pyrrolidinylacetonitrile [webbook.nist.gov]

- 3. 29134-29-0 CAS MSDS ((1-PYRROLIDINO)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Pyrrolidinacetonitril, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Pyrrolidineacetonitrile

Introduction: The Significance of 1-Pyrrolidineacetonitrile in Modern Drug Discovery

This compound, a versatile synthetic intermediate, holds a pivotal role in the landscape of contemporary drug discovery and development. Its pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The incorporation of a nitrile group provides a valuable handle for further chemical transformations, enabling the construction of diverse molecular architectures. This guide offers an in-depth exploration of the primary synthetic pathways to this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemical principles and practical experimental methodologies. The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous pharmaceuticals due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability.

Core Synthetic Strategies: A Dichotomy of Approaches

The synthesis of this compound can be broadly categorized into two primary and highly effective strategies: the renowned Strecker synthesis and the robust nucleophilic substitution pathway. The choice between these methodologies is often dictated by the availability of starting materials, desired scale of production, and specific laboratory capabilities. This guide will dissect each pathway, elucidating the mechanistic underpinnings and providing detailed, field-proven protocols.

Pathway 1: The Strecker Synthesis - A Classic Three-Component Condensation

The Strecker synthesis, first reported in 1850, remains one of the most efficient and atom-economical methods for the preparation of α-aminonitriles.[1] This one-pot, three-component reaction involves the condensation of an amine, a carbonyl compound, and a cyanide source.[2][3] In the context of this compound synthesis, this translates to the reaction of pyrrolidine, formaldehyde, and a suitable cyanide donor.

The reaction proceeds through a well-established mechanism. Initially, the amine (pyrrolidine) reacts with the carbonyl compound (formaldehyde) to form a highly reactive iminium ion intermediate.[4] This electrophilic species is then attacked by the nucleophilic cyanide ion to yield the final α-aminonitrile product.[4] The use of a protic solvent or a mild acid can facilitate the formation of the iminium ion.[2]

Caption: Mechanism of the Strecker Synthesis of this compound.

This protocol outlines a representative procedure for the synthesis of this compound via the Strecker reaction.

Materials:

-

Pyrrolidine

-

Formaldehyde (37% aqueous solution)

-

Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN)

-

Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Water

Procedure:

-

In a well-ventilated fume hood, a solution of pyrrolidine (1.0 equivalent) in water is cooled in an ice bath.

-

To this cooled solution, an aqueous solution of formaldehyde (1.0 equivalent) is added dropwise while maintaining the temperature below 10 °C.

-

A solution of potassium cyanide (1.0 equivalent) in water is then added slowly to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford the crude this compound.

-

The crude product can be purified by vacuum distillation to yield the pure compound.

Table 1: Representative Reaction Parameters for the Strecker Synthesis

| Parameter | Value | Reference |

| Reactants | Pyrrolidine, Formaldehyde, KCN | [1] |

| Solvent | Water | [1] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 12-24 hours | General Protocol |

| Typical Yield | Moderate to High | [1] |

Pathway 2: Nucleophilic Substitution - A Direct and Efficient Approach

A robust alternative to the Strecker synthesis is the direct nucleophilic substitution of a haloacetonitrile with pyrrolidine. Chloroacetonitrile is a commonly employed and commercially available starting material for this transformation.[5] This pathway offers a straightforward and often high-yielding route to this compound.

The success of this reaction hinges on the principles of nucleophilic substitution. Pyrrolidine, a secondary amine, acts as a potent nucleophile, readily displacing the halide (in this case, chloride) from the α-carbon of the acetonitrile. The choice of solvent is critical; polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are often preferred as they can solvate the cation without strongly solvating the nucleophile, thereby enhancing its reactivity. The presence of a non-nucleophilic base, such as potassium carbonate, can be beneficial to neutralize the hydrohalic acid formed as a byproduct, preventing the protonation and deactivation of the pyrrolidine nucleophile.

Caption: Nucleophilic Substitution for this compound Synthesis.

The following protocol details a typical procedure for the synthesis of this compound via nucleophilic substitution.

Materials:

-

Pyrrolidine

-

Chloroacetonitrile

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile in a round-bottom flask is added pyrrolidine (1.2 equivalents).

-

Chloroacetonitrile (1.0 equivalent) is then added dropwise to the mixture at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 4-8 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, the solid is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water to remove any remaining inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification by vacuum distillation provides pure this compound.

Table 2: Representative Reaction Parameters for Nucleophilic Substitution

| Parameter | Value | Reference |

| Reactants | Pyrrolidine, Chloroacetonitrile | [5] |

| Base | Potassium Carbonate | General Protocol |

| Solvent | Acetonitrile or DMF | General Protocol |

| Temperature | Room Temperature to 50 °C | General Protocol |

| Reaction Time | 4-8 hours | General Protocol |

| Typical Yield | High | [5] |

Characterization of this compound

Unequivocal characterization of the synthesized this compound is paramount for ensuring its purity and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A key feature is the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2240-2260 cm⁻¹. The presence of C-H stretching vibrations from the pyrrolidine ring will also be evident.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. One would expect to see multiplets corresponding to the protons on the pyrrolidine ring and a singlet for the methylene protons adjacent to the nitrile group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The carbon of the nitrile group will have a characteristic chemical shift, as will the carbons of the pyrrolidine ring and the methylene carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The molecular weight of this compound is 110.16 g/mol .[7]

Conclusion: A Versatile Intermediate for Future Innovations

This technical guide has provided a comprehensive overview of the principal synthetic routes to this compound, a key building block in modern medicinal chemistry. Both the classic Strecker synthesis and the direct nucleophilic substitution pathway offer efficient and practical methods for its preparation. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers and scientists in their synthetic endeavors. The continued exploration and optimization of these synthetic routes will undoubtedly facilitate the discovery and development of novel therapeutics that incorporate this valuable pyrrolidine-based scaffold.

References

-

SpectraBase. This compound. [Link]

-

Wiley Online Library. Reaction of 1 with acetonitrile and pivalonitrile (yield estimated by ¹H NMR analysis). [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

National Center for Biotechnology Information. Pyrrolidine synthesis via ring contraction of pyridines. [Link]

-

Organic Syntheses. Chloroacetonitrile. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

UCLA. INFRARED SPECTROSCOPY (IR). [Link]

-

VAST JOURNALS SYSTEM. GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

-

National Center for Biotechnology Information. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]

-

National Center for Biotechnology Information. A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]

-

PubMed. Synthesis and characterization of the first trimetallic nitride templated pyrrolidino endohedral metallofullerenes. [Link]

-

MDPI. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]

-

National Institute of Standards and Technology. 1-Pyrrolidinylacetonitrile. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

ResearchGate. (PDF) Green Organic Synthesis of N-Methylpyrrolidine. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

RSC Publishing. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. [Link]

-

ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

-

ResearchGate. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni- modified ZSM-5 as an efficient catalyst | Request PDF. [Link]

-

RSC Publishing. Correction: One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

National Center for Biotechnology Information. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. [Link]

Sources

- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. spectrabase.com [spectrabase.com]

- 7. 1-Pyrrolidinylacetonitrile [webbook.nist.gov]

The Synthetic Heart of Neuro-Innovation: A Technical Guide to 1-Pyrrolidineacetonitrile as a Master Key for CNS Drug Discovery

This guide delves into the foundational role of 1-Pyrrolidineacetonitrile, not as a direct therapeutic agent, but as a pivotal molecular scaffold in the synthesis of a diverse array of pharmacologically active compounds. For researchers and drug development professionals, understanding the synthetic versatility and the mechanistic pathways of its derivatives is paramount to unlocking new frontiers in neuroscience and beyond. While this compound itself does not possess a defined mechanism of action, its structural motif is the cornerstone of numerous potent molecules, particularly those targeting the central nervous system.

This compound: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a vast number of natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. This compound, with its reactive nitrile group, serves as an exceptionally versatile starting material for the elaboration of this privileged scaffold.

The true value of this compound lies in its capacity as a synthetic precursor. The nitrile functionality can be readily transformed into a variety of other chemical groups, including amines, carboxylic acids, and ketones, paving the way for the construction of complex molecular architectures. This synthetic tractability has positioned this compound as a key building block in the development of novel therapeutics.

Synthetic Pathways from a Central Precursor

The chemical reactivity of this compound allows for its incorporation into a multitude of synthetic routes. A common strategy involves the modification of the acetonitrile side chain to introduce diverse functionalities. The following diagram illustrates a generalized synthetic workflow, highlighting the central role of this compound in generating a library of derivative compounds for screening.

Caption: Proposed mechanism of action for racetam-like nootropics at the AMPA receptor.

Anticonvulsant Properties: Quelling Neuronal Hyperexcitability

Derivatives of this compound have been investigated for their potential as anticonvulsant agents. [2]The pyrrolidine-2,5-dione moiety, in particular, has been a focus of such research. [1]The primary goal of anticonvulsant therapy is to suppress the abnormal electrical impulses in the cerebral cortex that lead to seizures. [2] Potential Mechanisms of Action:

-

Modulation of Ion Channels: A key mechanism for many anticonvulsants is the modulation of voltage-gated ion channels, such as sodium and calcium channels. By stabilizing the inactive state of these channels, the drugs can reduce the repetitive firing of neurons that underlies seizure activity. [2]* Enhancement of GABAergic Inhibition: Another important mechanism is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This can be achieved by increasing GABA synthesis, decreasing its metabolism, or by positively modulating GABA-A receptors.

Antimicrobial and Anticancer Activities

The versatility of the this compound scaffold extends beyond the central nervous system. Various derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. [3]For instance, certain pyrrolidine-containing chalcones and pyrazolines have demonstrated antibacterial and antifungal activity. [3]Additionally, some N-substituted pyrrolidine derivatives have shown antiproliferative effects against cancer cell lines. [1]The specific mechanisms for these activities are diverse and depend on the full molecular structure of the derivative.

Experimental Protocols

To facilitate further research, we provide a representative protocol for the synthesis of a pyrrolidine derivative and a general method for assessing its nootropic potential.

Synthesis of a Pyrrolidine-2,5-dione Derivative

This protocol is a generalized representation based on common synthetic methodologies.

Objective: To synthesize a substituted N-phenyl-pyrrolidine-2,5-dione from a pyrrolidine precursor.

Materials:

-

Substituted succinic anhydride

-

Aniline

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

Procedure:

-

A mixture of the substituted succinic anhydride (1.0 eq), aniline (1.0 eq), and anhydrous sodium acetate (0.2 eq) in glacial acetic acid (10 volumes) is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield the desired N-phenyl-pyrrolidine-2,5-dione derivative.

-

The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vivo Assessment of Nootropic Activity: The Morris Water Maze

Objective: To evaluate the effect of a test compound on spatial learning and memory in rodents.

Apparatus:

-

A circular pool (1.5-2.0 m in diameter) filled with opaque water.

-

A hidden platform submerged just below the water surface.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase (4-5 days):

-

Animals are trained in four trials per day to find the hidden platform.

-

For each trial, the animal is placed in the pool at one of four starting positions.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

If the animal fails to find the platform within 60-90 seconds, it is guided to it.

-

-

Probe Trial (24 hours after the last training session):

-

The platform is removed from the pool.

-

The animal is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

Data Analysis:

-

A significant decrease in escape latency and path length during the acquisition phase indicates learning.

-

A significantly greater amount of time spent in the target quadrant during the probe trial for the compound-treated group compared to the control group suggests an enhancement of memory consolidation.

-

Quantitative Data Summary

The following table summarizes the potential pharmacological activities of various classes of this compound derivatives.

| Derivative Class | Therapeutic Area | Primary Mechanism of Action | Key Molecular Targets |

| Racetams | Nootropic | Positive Allosteric Modulation | AMPA Receptors, Muscarinic Receptors |

| Pyrrolidine-2,5-diones | Anticonvulsant | Ion Channel Modulation | Voltage-gated Na⁺/Ca²⁺ Channels |

| Chalcone Derivatives | Antimicrobial | Disruption of Microbial Membranes | Bacterial/Fungal Cell Walls |

| N-Aryl Pyrrolidines | Anticancer | Induction of Apoptosis | Various Kinases, Tubulin |

Conclusion

This compound stands as a testament to the power of a versatile molecular scaffold in drug discovery. While it may not be the final actor on the biological stage, it is undeniably a master key that unlocks the door to a vast and diverse world of pharmacologically active molecules. Its synthetic accessibility and the privileged nature of the pyrrolidine ring ensure that this compound will continue to be a cornerstone in the development of novel therapeutics, particularly for challenging central nervous system disorders. The ongoing exploration of its derivatives promises to yield new insights into complex biological pathways and to deliver the next generation of innovative medicines.

References

-

Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. Chem Pharm Bull (Tokyo).[Link]

- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.Source not specified.

-

Dietary supplement found to improve concentration levels. Canal UGR.[Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results.[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[Link]

-

Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. Evidence-Based Complementary and Alternative Medicine.[Link]

-

Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Nutrients.[Link]

-

(PDF) Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate.[Link]

-

Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients.[Link]

-

Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research.[Link]

-

Cognitive enhancers (nootropics). Part 1: drugs interacting with receptors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-Pyrrolidineacetonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-Pyrrolidineacetonitrile, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven methodologies to empower users to effectively handle, formulate, and analyze this compound. Given the limited publicly available quantitative data for this compound, this guide emphasizes robust experimental protocols for in-house determination of these crucial parameters.

Introduction to this compound: A Profile

This compound, with the molecular formula C₆H₁₀N₂ and a molar mass of 110.16 g/mol , is a versatile building block in organic synthesis.[1] Its structure, featuring a pyrrolidine ring and a nitrile group, imparts a unique combination of polarity and reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility and stability is paramount for its effective application, from reaction optimization and purification to formulation and long-term storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molar Mass | 110.16 g/mol | [1] |

| Appearance | Not specified (typically a liquid) | |

| Density | 0.994 ± 0.06 g/cm³ (at 20°C) | [1] |

| Boiling Point | 84-86°C at 22 mmHg | [2] |

| Flash Point | 66.2 ± 11.9°C | [1] |

| Predicted pKa | 6.59 ± 0.20 | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1][2] |

Solubility Profile: A Predictive and Experimental Approach

However, for precise applications, experimental determination of solubility is essential. The following section provides a robust protocol for determining the solubility of this compound in a range of common laboratory solvents.

Experimental Protocol for Solubility Determination

This protocol outlines the isothermal equilibrium method for determining the solubility of this compound. The causality behind this choice is its reliability and straightforwardness, allowing for the accurate determination of solubility at a specific temperature.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, acetone, acetonitrile, dichloromethane, and toluene.

-

Equilibrium Saturation: In a series of vials, add an excess amount of this compound to a known volume of each solvent at a constant, controlled temperature (e.g., 25°C).

-

Equilibration: Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant-temperature shaker bath is ideal for this purpose.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle. Centrifugation can be used to accelerate this process.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Calculate the solubility in units such as g/L or mg/mL using the measured concentration and the dilution factor.

Table 2: Illustrative Solubility Data for this compound (Hypothetical)

| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Water | 10.2 | High | Requires experimental determination |

| Methanol | 5.1 | High | Requires experimental determination |

| Ethanol | 4.3 | High | Requires experimental determination |

| Acetonitrile | 5.8 | High | Requires experimental determination |

| Acetone | 5.1 | Medium | Requires experimental determination |

| Dichloromethane | 3.1 | Medium | Requires experimental determination |

| Toluene | 2.4 | Low | Requires experimental determination |

Note: The data in this table is for illustrative purposes and must be confirmed by experimental measurement.

Caption: A streamlined workflow for the experimental determination of solubility.

Stability Profile: Understanding Degradation Pathways

The stability of this compound is a critical factor influencing its shelf-life, the design of manufacturing processes, and the reliability of experimental results. Key factors affecting its stability include temperature, pH, light, and the presence of oxidizing agents. Safety data for related compounds suggest that this compound is likely to be incompatible with strong acids, strong bases, and strong oxidizing agents. Furthermore, exposure to heat, flames, sparks, air, and moisture should be avoided.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

-

Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

-

Data Evaluation: Quantify the decrease in the parent compound and the formation of degradation products over time.

Table 3: Illustrative Stability Data for this compound under Forced Degradation (Hypothetical)

| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Products |

| 0.1 M HCl, 60°C | 24 | Requires experimental data | Pyrrolidine, Glycolic Acid (putative) |

| 0.1 M NaOH, 60°C | 24 | Requires experimental data | Pyrrolidine, Glycolic Acid (putative) |

| 3% H₂O₂, RT | 24 | Requires experimental data | N-oxides, other oxidation products |

| 80°C (Solid) | 48 | Requires experimental data | Oligomers, colored impurities |

| Photostability (ICH Q1B) | - | Requires experimental data | Photodegradants |

Note: The degradation products listed are putative and require experimental confirmation.

Caption: A diagram illustrating potential degradation pathways for this compound.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are the cornerstone of reliable solubility and stability studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

-

Principle: Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (to be determined by UV scan).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Advantages: Suitable for a wide range of polarities, high resolution, and sensitivity. Essential for stability studies to separate the parent compound from polar degradation products.

Gas Chromatography (GC)

-

Principle: Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

-

Typical Conditions:

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically 250°C.

-

Oven Program: A temperature gradient to ensure good separation.

-

Detection: Flame Ionization Detector (FID).

-

-

Advantages: High efficiency and sensitivity for volatile compounds. Can be used for purity assessment and solubility determination in organic solvents.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is limited, the provided protocols and theoretical considerations offer a robust starting point for any researcher or drug development professional working with this compound.

Key Recommendations:

-

Always determine solubility experimentally for your specific solvent systems and temperature conditions.

-

Conduct forced degradation studies early in the development process to understand potential stability liabilities.

-

Develop and validate a stability-indicating analytical method before commencing long-term stability studies.

-

Adhere to proper storage conditions: Keep this compound in a tightly sealed container, in a dry and well-ventilated place, away from heat, light, and incompatible materials.

By following these guidelines, researchers can ensure the quality and reliability of their work involving this compound, leading to more robust and reproducible outcomes.

References

-

Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Available at: [Link]

-

ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

Sources

Introduction: Understanding the Profile of 1-Pyrrolidineacetonitrile

An In-depth Technical Guide to the Safe Handling of 1-Pyrrolidineacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 29134-29-0) is a heterocyclic compound frequently utilized as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyrrolidine ring and a nitrile group, makes it a versatile intermediate for introducing the cyanomethylpyrrolidine moiety into more complex molecules. While its utility in research and development is significant, its chemical nature necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established scientific principles and regulatory standards, to ensure the well-being of laboratory personnel.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational element of safe laboratory practice is a complete understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous chemical and presents multiple routes of potential exposure and harm.[3]

Toxicological Profile

This compound is harmful through multiple exposure routes: ingestion, skin contact, and inhalation.[3] The primary health hazards are categorized as follows:

-

Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[3] This necessitates measures to prevent any direct contact with the body.

-

Skin Irritation: It is classified as a skin irritant, causing inflammation and discomfort upon contact.[3]

-

Eye Irritation: Direct contact with the eyes will cause serious irritation.[3]

-

Respiratory Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[3]

Physicochemical Hazards

Beyond its toxicological properties, the compound's physical and chemical characteristics present additional risks:

-

Reactivity: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions.

-

Combustion Products: In the event of a fire, hazardous decomposition products can be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide gas.[3]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of the hazards associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |

Source: Synthesized from Fisher Scientific Safety Data Sheet.[3]

Section 2: Exposure Controls and Personal Protection

Mitigating the risks identified above requires a multi-layered approach, combining engineering controls, appropriate Personal Protective Equipment (PPE), and stringent hygiene practices.

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4] This ensures that any vapors or aerosols are effectively contained and exhausted.

-

Ventilation: The laboratory space itself should be well-ventilated to prevent the accumulation of fugitive emissions.[3]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

| Body Part | PPE Specification | Rationale |

| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption.[3] |

| Eyes/Face | Safety glasses with side shields or safety goggles. A face shield should be worn if there is a splash hazard. | To protect against splashes and eye irritation.[3][5] |

| Body | A flame-retardant lab coat and closed-toe shoes. | To protect skin and personal clothing from contamination. |

| Respiratory | Use is not typically required if work is performed in a certified fume hood. For emergencies or situations exceeding exposure limits, a full-face respirator with appropriate cartridges is necessary.[5] | To prevent inhalation of harmful vapors.[3] |

Hygiene Measures

Good laboratory hygiene is essential to prevent accidental exposure and contamination.

-

Wash hands and any exposed skin thoroughly after handling the chemical.[3]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

-

Immediately remove and decontaminate or dispose of any clothing that becomes contaminated.

Section 3: Safe Handling and Storage Protocols

A systematic workflow for handling and storage is critical for maintaining a safe laboratory environment.

Experimental Workflow Diagram

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and PPE.

-

Retrieval: Retrieve the container from its designated storage location.

-

Transfer: Perform all transfers of the liquid within the fume hood. Avoid splashing.

-

Post-Handling: After use, securely close the container and return it to storage.

-

Decontamination: Clean any contaminated surfaces and equipment.

Storage Requirements

Proper storage is vital to maintain the chemical's stability and prevent hazardous situations.

-

Location: Store in a dry, cool, and well-ventilated place.[3] The storage area should be secure and accessible only to authorized personnel ("Store locked up").[3]

-

Container: Keep the container tightly closed to prevent the release of vapors.[3]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and reducing agents.[3]

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures

Immediate action is required following any exposure.[3]

-

Inhalation: If inhaled, immediately move the person to fresh air.[3][6] If breathing is difficult or stops, provide artificial respiration.[3] Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][8] If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: If swallowed, rinse the mouth with water.[3] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[3]

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but contain the spill to the smallest possible area.

-

Containment: Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or earth).[4]

-

Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

-

Decontamination: Clean the spill area thoroughly.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste material and contaminated items (e.g., gloves, absorbent material) in a clearly labeled, sealed container.[4]

-

Disposal: The disposal of contents and the container must be done through an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain.

Section 6: Transportation

For shipping and transportation, this compound is regulated as a hazardous material.

-

Proper Shipping Name: NITRILES, LIQUID, TOXIC, N.O.S.[10]

-

Hazard Class: 6.1 (Toxic substances)[10]

-

Packing Group: III[10]

Conclusion

This compound is a valuable reagent in scientific research and development, but it demands respect and careful handling. By understanding its toxicological and physicochemical properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can mitigate the associated risks. A proactive and informed approach to safety is paramount to ensuring a secure working environment for all laboratory personnel.

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Pyrrolidinylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

-

University of Wisconsin–Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

-

Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

-

Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

-

Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). First Aid in Case of Pesticide Exposure. Retrieved from [Link]

Sources

- 1. 1-Pyrrolidinylacetonitrile [webbook.nist.gov]

- 2. 29134-29-0 CAS MSDS ((1-PYRROLIDINO)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. echemi.com [echemi.com]

- 6. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. en.hesperian.org [en.hesperian.org]

- 9. epa.gov [epa.gov]

- 10. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

1-Pyrrolidineacetonitrile: A Versatile Scaffold for Modern Drug Discovery